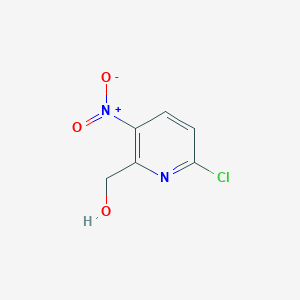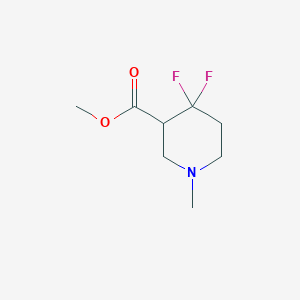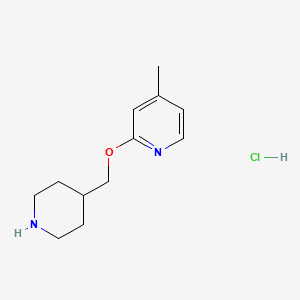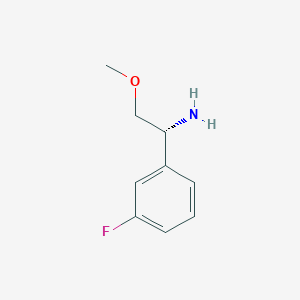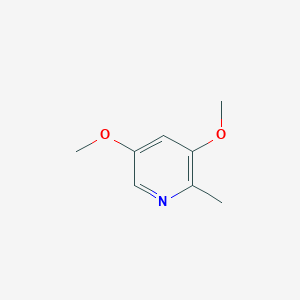
3,5-Dimethoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-2-methylpyridine: is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of methoxy groups at the 3 and 5 positions, along with a methyl group at the 2 position, gives this compound unique chemical properties that make it valuable for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-2-methylpyridine can be achieved through several methods. One common approach involves the methylation of 3,5-dimethoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be used to produce 2-methylpyridines, including this compound, with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different pyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethoxy-2-methylpyridine is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: Pyridine derivatives, including this compound, are studied for their potential biological activities. They have been investigated for antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antioxidant action involves the formation of nitroxyl radicals, which can inhibit oxidative processes .
Comparaison Avec Des Composés Similaires
- 3,4-Dimethoxy-2-methylpyridine N-oxide
- 2,6-Dimethyl-3,5-dimethoxypyridine
Comparison: Compared to similar compounds, 3,5-Dimethoxy-2-methylpyridine has unique substitution patterns that influence its reactivity and applications. The presence of methoxy groups at the 3 and 5 positions, along with a methyl group at the 2 position, provides distinct electronic and steric effects that can be advantageous in specific chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3,5-dimethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-8(11-3)4-7(10-2)5-9-6/h4-5H,1-3H3 |
Clé InChI |
KPCAPYCQPKGLJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


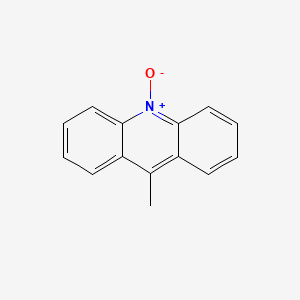


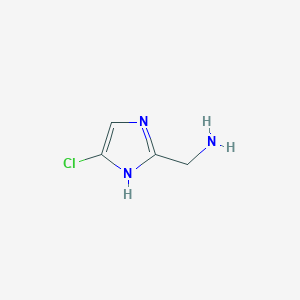

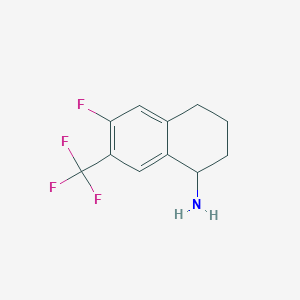

![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
